molecular formula C26H44O4 B1261878 6-Ethylchenodeoxycholic acid

6-Ethylchenodeoxycholic acid

Katalognummer: B1261878
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: ZXERDUOLZKYMJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethylchenodeoxycholic acid, also known as this compound, is a useful research compound. Its molecular formula is C26H44O4 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cholestatic Liver Diseases

One of the primary applications of 6-ECDCA is in the treatment of cholestatic liver diseases, such as primary biliary cholangitis (PBC). These conditions are characterized by impaired bile flow and accumulation of bile acids in the liver, leading to inflammation and damage. Research indicates that:

  • Protective Effects : In vivo studies have demonstrated that 6-ECDCA can protect against cholestasis induced by estrogen compounds like 17α-ethynylestradiol. It has been shown to restore bile flow and reduce liver injury markers in animal models .
  • Regulatory Role : By modulating FXR activity, 6-ECDCA may help alleviate symptoms associated with cholestatic liver diseases, potentially improving patient outcomes .

Metabolic Disorders

In addition to its hepatic applications, 6-ECDCA is being investigated for its role in metabolic disorders. Its effects on lipid metabolism suggest potential benefits in conditions such as obesity and insulin resistance:

  • Liver Fat Reduction : Studies have indicated that FXR agonists like 6-ECDCA can reduce liver fat accumulation and fibrosis in preclinical models .
  • Inflammation Modulation : There is evidence that 6-ECDCA may decrease inflammatory cytokine release, which could be beneficial in managing conditions characterized by chronic inflammation .

Case Studies

Several clinical studies highlight the efficacy of 6-ECDCA in treating liver-related conditions:

  • Cholestasis Model : A study demonstrated that administration of 6-ECDCA significantly improved bile flow and reduced markers of liver injury in a rat model of cholestasis induced by hormonal treatment. The results indicated a restoration of normal hepatic function through FXR activation .
  • Primary Biliary Cholangitis : In clinical trials involving patients with PBC, 6-ECDCA has shown promise in reducing serum alkaline phosphatase levels—a key biomarker for disease progression—when used alone or in combination with ursodeoxycholic acid .

Summary Table of Applications

Application AreaMechanism/EffectClinical Evidence
Cholestatic Liver DiseasesRestores bile flow; reduces liver injuryAnimal studies show protection against cholestasis
Metabolic DisordersReduces liver fat; modulates inflammationPreclinical studies indicate benefits in fat reduction
Primary Biliary CholangitisLowers serum alkaline phosphatase levelsClinical trials support efficacy alongside UDCA

Eigenschaften

IUPAC Name

4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERDUOLZKYMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.